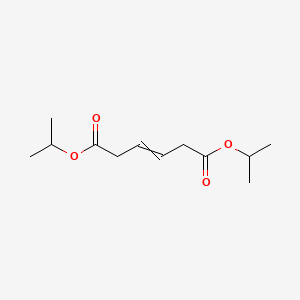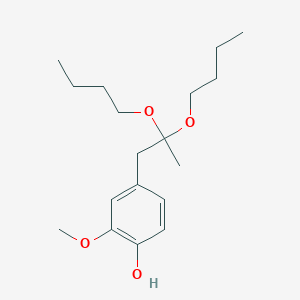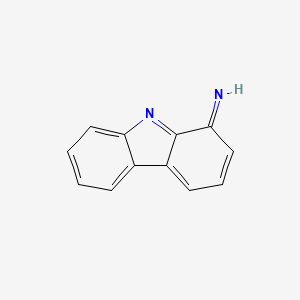
Dipropan-2-yl hex-3-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl hex-3-enedioate is an organic compound with the molecular formula C10H16O4. It is an ester derived from hex-3-enedioic acid and propan-2-ol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dipropan-2-yl hex-3-enedioate can be synthesized through esterification of hex-3-enedioic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-3-enedioic acid and propan-2-ol are fed into a reactor with a catalyst. The product is then purified through distillation to obtain the desired ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Hex-3-enedioic acid.
Reduction: Hex-3-enediol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dipropan-2-yl hex-3-enedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mécanisme D'action
The mechanism of action of dipropan-2-yl hex-3-enedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release hex-3-enedioic acid and propan-2-ol, which can then participate in further biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Dipropan-2-yl but-2-enedioate: Similar ester structure but with a shorter carbon chain.
Dipropan-2-yl hexanedioate: Similar structure but without the double bond in the carbon chain.
Uniqueness: Dipropan-2-yl hex-3-enedioate is unique due to the presence of the double bond in its carbon chain, which imparts different chemical reactivity and properties compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
90157-48-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
dipropan-2-yl hex-3-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Clé InChI |
CFOBFZPRLQAIFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CC=CCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)


![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)

![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)





